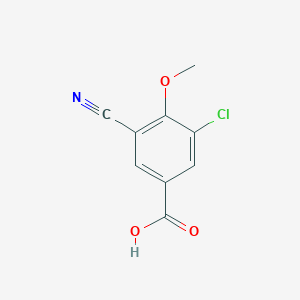

3-Chloro-5-cyano-4-methoxybenzoic acid

Description

3-Chloro-5-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 3, a cyano (-CN) group at position 5, and a methoxy (-OCH₃) group at position 4. Its molecular formula is C₉H₅ClNO₃, with a calculated molar mass of 211.5 g/mol.

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

3-chloro-5-cyano-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H6ClNO3/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13) |

InChI Key |

OCTTYRYINIDHGX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Chloro-5-cyano-4-methoxybenzoic acid with structurally or functionally related compounds, based on substituent patterns, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Findings:

Substituent Effects on Acidity and Solubility: The cyano group in 3-Chloro-5-cyano-4-methoxybenzoic acid increases acidity compared to 4-Chlorobenzoic Acid, where a single chloro substituent provides moderate acidity. The methoxy group at position 4 may slightly counteract this effect via electron donation . 3-Chloro-5-methoxy-4-propoxybenzoic Acid’s propoxy group enhances lipophilicity, making it less water-soluble than the target compound, which lacks alkyl chains .

Biological Activity: ML10302, an ester derivative of a related benzoic acid, acts as a selective 5-HT₄ receptor agonist with prokinetic effects in the intestine. Unlike cisapride (a reference drug), ML10302 lacks cardiac side effects, suggesting that esterification and amino group substitution modulate receptor specificity . The target compound’s free carboxylic acid group may limit its ability to cross cell membranes, reducing bioavailability compared to ester analogs.

Structural Complexity and Applications: The compound 3-Chloro-4-{[(cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic acid () demonstrates how bulky substituents increase molar mass (298.68 g/mol) and likely reduce solubility, limiting its utility in drug formulations . In contrast, the target compound’s simpler structure may offer advantages in synthetic scalability or derivatization.

Pharmaceutical Relevance: 4-Chlorobenzoic Acid is a USP-certified reference standard, highlighting its role in quality control . The target compound’s cyano group could position it as a precursor for nitrile-containing pharmaceuticals, though direct evidence of such applications is absent in the provided data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.